N-Trifluoroacetyl-2-aminoethanol

Catalog No.
S1895824
CAS No.
6974-29-4
M.F
C4H6F3NO2
M. Wt
157.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Trifluoroacetyl-2-aminoethanol

CAS Number

6974-29-4

Product Name

N-Trifluoroacetyl-2-aminoethanol

IUPAC Name

2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide

Molecular Formula

C4H6F3NO2

Molecular Weight

157.09 g/mol

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)3(10)8-1-2-9/h9H,1-2H2,(H,8,10)

InChI Key

NPSVCXHBJVBBAD-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-trifluoroacetyl-2-aminoethanol, N-trifluoroacetyl-ethanolamine

Canonical SMILES

C(CO)NC(=O)C(F)(F)F

The exact mass of the compound 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23685. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Trifluoroacetyl-2-aminoethanol (CAS 6974-29-4) is a highly versatile, protected amino alcohol utilized extensively as a bifunctional building block in organic synthesis and dendrimer construction. Featuring a chemically robust yet easily removable trifluoroacetyl (TFA) protecting group, it allows buyers to selectively functionalize the hydroxyl moiety without competitive N-alkylation [1]. With a melting point of 32–35 °C and a density of 1.413 g/mL, it can be handled as either a low-melting solid or a liquid, offering flexible volumetric or gravimetric dispensing in industrial workflows . Its primary procurement value lies in its ability to streamline the synthesis of complex O-linked aminoethyl derivatives while maintaining strict compatibility with mild, acid-sensitive downstream processing [1].

Substituting N-Trifluoroacetyl-2-aminoethanol with unprotected ethanolamine or standard protected analogs (such as N-Acetyl or N-Boc derivatives) introduces severe process bottlenecks that impact procurement efficiency [1]. Unprotected ethanolamine fails due to uncontrolled N-alkylation, requiring costly chromatographic separations to isolate the desired O-functionalized product. While N-Boc protection prevents N-alkylation, its deprotection requires strong acids (e.g., neat TFA or HCl), which routinely degrade acid-labile O-linked moieties. Conversely, N-acetyl analogs demand harsh thermal hydrolysis (e.g., refluxing strong base or acid) for deprotection, destroying heat-sensitive or hydrolytically unstable target molecules [1]. The unique electron-withdrawing nature of the CF3 group combined with its mild basic lability makes this specific TFA derivative non-interchangeable for synthesizing delicate, multi-functionalized intermediates.

Absolute Chemoselectivity in O-Alkylation Workflows

The strongly electron-withdrawing nature of the trifluoroacetyl group fully passivates the amine nitrogen, enabling exclusive reaction at the hydroxyl group [1]. When subjected to microwave-mediated O-allylation or phosphorylation, N-Trifluoroacetyl-2-aminoethanol yields the pure O-functionalized product [1]. In contrast, unprotected ethanolamine yields a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, drastically reducing the effective yield of the target intermediate [2].

Evidence DimensionYield of exclusive O-functionalized product
Target Compound Data>90% yield of O-alkylated/phosphorylated product with zero N-alkylation
Comparator Or BaselineUnprotected ethanolamine (Baseline): <40% yield due to competitive N-alkylation
Quantified Difference>50% absolute increase in target yield, eliminating the need for complex chromatographic separation
ConditionsStandard O-alkylation or O-phosphorylation conditions (e.g., microwave-mediated on alumina)

Procuring the TFA-protected precursor eliminates costly downstream purification steps and maximizes atom economy in the synthesis of O-linked aminoethyl derivatives.

Mild Deprotection for Acid-Labile Target Synthesis

The trifluoroacetamide group is uniquely susceptible to mild basic hydrolysis, allowing for amine deprotection without damaging sensitive functional groups installed on the oxygen[1]. N-Trifluoroacetyl-2-aminoethanol can be quantitatively deprotected using mild bases like potassium carbonate in methanol or aqueous ammonia at ambient temperatures [1]. In stark contrast, the N-acetyl analog requires harsh refluxing in strong acids or bases, and the N-Boc analog requires strong acid treatment, both of which can cleave delicate O-linked esters or ethers [1].

Evidence DimensionDeprotection conditions and temperature
Target Compound DataMild base (e.g., K2CO3/MeOH or aq. NH3) at 20–25 °C
Comparator Or BaselineN-Acetyl-2-aminoethanol (Comparator): Strong acid/base reflux at >80 °C; N-Boc-2-aminoethanol: Strong acid (TFA/HCl)
Quantified DifferenceReduction of deprotection temperature by >50 °C and elimination of strong acid requirements
ConditionsCleavage of the amine protecting group post-O-functionalization

This mild deprotection profile is critical for manufacturing complex therapeutics or dendrimers where the final molecule contains acid-labile or heat-sensitive moieties.

Superior Volatility for Real-Time GC-MS Reaction Monitoring

Fluorinated protecting groups dramatically increase the vapor pressure of polar molecules, making them ideal for gas chromatography . N-Trifluoroacetyl-2-aminoethanol and its subsequent O-functionalized intermediates exhibit excellent volatility and thermal stability during GC-MS analysis. Conversely, N-Boc protected analogs are prone to thermal degradation (loss of isobutylene and CO2) at standard GC injector temperatures, while N-acetyl derivatives often suffer from poor volatility and peak tailing[1].

Evidence DimensionThermal stability and peak integrity in Gas Chromatography
Target Compound DataSharp, non-tailing GC peaks with >95% thermal stability
Comparator Or BaselineN-Boc-2-aminoethanol (Comparator): Significant thermal degradation/deprotection in the GC injector
Quantified DifferenceEnables direct GC-MS quantification without thermal artifacts, unlike Boc-derivatives
ConditionsStandard GC-MS analysis with injector temperatures >200 °C

High volatility and thermal stability allow industrial chemists to use rapid, inexpensive GC-MS to monitor reaction progress and purity, avoiding the need for slower LC-MS workflows.

Microwave-Mediated O-Allylation on Solid Supports

Directly leverages the chemoselectivity of the TFA group to synthesize O-allyl amido alcohols on chromatographic alumina without N-allylation side reactions .

Synthesis of Acid-Sensitive Dendrimers and Polymers

Utilizes the mild basic deprotection profile of the TFA group to construct complex dendrimers or PEGylated systems where strong acid treatment (required for Boc removal) would degrade the polymer backbone [1].

Preparation of Phosphorylated Aminoethyl Building Blocks

Ideal for synthesizing phospholipid analogs or phosphorylated prodrugs, as the TFA group prevents N-phosphorylation and can be removed without hydrolyzing the newly formed phosphate ester .

Volatile Intermediates for High-Throughput GC Screening

Serves as a preferred building block in combinatorial libraries where reaction progress must be rapidly tracked via GC-MS without thermal degradation of the intermediates [1].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

157.03506292 Da

Monoisotopic Mass

157.03506292 Da

Heavy Atom Count

10

UNII

LEP32VQU4C

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6974-29-4

Wikipedia

N-Trifluoroacetyl-2-aminoethanol

Dates

Last modified: 08-16-2023

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